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Compound of Interest

Compound Name: 1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507 Get Quote

An In-depth Technical Guide to 1-(6-
Fluoropyridin-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of significant interest in

medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a

fluorine atom and an acetyl group, make it a valuable building block for the synthesis of a wide

range of biologically active molecules. The presence of the fluorine atom can enhance

metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide

provides a comprehensive overview of the chemical structure, analysis, and available data on

1-(6-Fluoropyridin-3-yl)ethanone.

Chemical Structure and Properties
The chemical structure of 1-(6-Fluoropyridin-3-yl)ethanone is characterized by a pyridine ring

substituted with a fluorine atom at the 6-position and an acetyl group at the 3-position.

Molecular Formula: C₇H₆FNO

Molecular Weight: 139.13 g/mol
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IUPAC Name: 1-(6-fluoropyridin-3-yl)ethanone

CAS Number: 84331-14-6

SMILES: CC(=O)c1cc(F)ncc1

InChI Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N

Structural Diagram
Caption: Chemical structure of 1-(6-Fluoropyridin-3-yl)ethanone.

Spectroscopic and Analytical Data
Comprehensive, publicly available spectroscopic data for 1-(6-Fluoropyridin-3-yl)ethanone is

limited. However, data for analogous compounds and information from commercial suppliers

can provide insights into its expected analytical profile. Commercial suppliers confirm the

identity of this compound with techniques including NMR, HPLC, and LC-MS.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a dedicated, published spectrum for 1-(6-Fluoropyridin-3-yl)ethanone is not readily

available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the

structure and data from similar fluorinated pyridine derivatives.

Expected ¹H NMR Spectral Features:

A singlet for the methyl protons of the acetyl group.

A multiplet for the proton at the 2-position of the pyridine ring.

A multiplet for the proton at the 4-position of the pyridine ring, showing coupling to the

fluorine atom.

A multiplet for the proton at the 5-position of the pyridine ring.

Expected ¹³C NMR Spectral Features:

A signal for the methyl carbon of the acetyl group.
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A signal for the carbonyl carbon of the acetyl group.

Four signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom

showing a large one-bond C-F coupling constant.

Mass Spectrometry (MS)
The mass spectrum of 1-(6-Fluoropyridin-3-yl)ethanone would be expected to show a

molecular ion peak (M⁺) at m/z 139. Fragmentation would likely involve the loss of the acetyl

group and other characteristic fragments of the fluoropyridine ring.

Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the following

functional groups:

A strong absorption band for the C=O stretch of the ketone group, typically in the range of

1680-1700 cm⁻¹.

Absorption bands for the C=C and C=N stretching vibrations of the pyridine ring.

A C-F stretching vibration.

Experimental Protocols
Synthesis of 1-(6-Fluoropyridin-3-yl)ethanone
While a specific, detailed, and publicly available experimental protocol for the synthesis of 1-(6-
Fluoropyridin-3-yl)ethanone is not widely published, general synthetic routes for similar

compounds can be adapted. One plausible approach involves the use of organometallic

reagents. For instance, a Grignard reaction or a Negishi coupling could be employed.

A patent for a related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone,

describes a palladium-catalyzed cross-coupling reaction between an acetylpyridine derivative

and an aryl halide.[2][3] A similar strategy could potentially be applied for the synthesis of 1-(6-
Fluoropyridin-3-yl)ethanone.
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Another patented method describes the biocatalytic reduction of a "1-(5-(fluoro[2,3-

c]pyridyl))ethanone" to a chiral alcohol, suggesting that the parent ketone is a known synthetic

intermediate.[1]

General Experimental Workflow for Synthesis (Hypothetical):

Starting Materials:
- 6-Fluoronicotinonitrile or
- 3-Bromo-6-fluoropyridine

Reaction with Organometallic Reagent
(e.g., MeMgBr or AcZnCl)

in the presence of a catalyst

Work-up and Extraction

Purification
(e.g., Column Chromatography)

1-(6-Fluoropyridin-3-yl)ethanone
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Click to download full resolution via product page

Caption: A potential synthetic workflow for 1-(6-Fluoropyridin-3-yl)ethanone.

Biological Activity and Applications in Drug
Discovery
There is currently no direct, published research detailing the specific biological activity or

signaling pathway involvement of 1-(6-Fluoropyridin-3-yl)ethanone itself. However, the 6-

fluoropyridin-3-yl moiety is a key component in a number of compounds with demonstrated

biological activity, highlighting the importance of this scaffold in drug discovery.

For example, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have

been synthesized and evaluated as dopamine D2/D3 and serotonin 5-HT1A receptor agonists,

showing potential for the treatment of Parkinson's disease.[4] This indicates that the 6-

fluoropyridin-3-yl group can be incorporated into molecules targeting the central nervous

system.

Given that many kinase inhibitors incorporate a pyridine scaffold, it is plausible that derivatives

of 1-(6-Fluoropyridin-3-yl)ethanone could be investigated as potential kinase inhibitors.

Kinase inhibitor screening libraries often contain a diverse range of heterocyclic compounds to

identify novel therapeutic targets.[5]

Potential Drug Discovery Workflow:
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Caption: A logical workflow for utilizing 1-(6-Fluoropyridin-3-yl)ethanone in drug discovery.

Data Summary
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Property Data

Molecular Formula C₇H₆FNO

Molecular Weight 139.13 g/mol

CAS Number 84331-14-6

IUPAC Name 1-(6-fluoropyridin-3-yl)ethanone

SMILES CC(=O)c1cc(F)ncc1

InChI Key BQQPPKSWFCUWCN-UHFFFAOYSA-N

Purity (Commercial) Typically ≥95%

Physical Form Solid

Conclusion
1-(6-Fluoropyridin-3-yl)ethanone is a valuable chemical intermediate with significant potential

in the field of drug discovery. While detailed, publicly accessible analytical and biological data

on the compound itself is sparse, its structural components are present in a variety of

biologically active molecules. This guide summarizes the currently available information and

highlights the potential for this compound as a starting point for the development of novel

therapeutics, particularly in the areas of neuroscience and oncology. Further research is

warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore

the biological activities of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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